REACTION_CXSMILES
|
C([C:8](=[N:17]O)[C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)C1C=CC=CC=1.Cl>C(O)C>[CH2:8]([NH:17][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]#[N:14])=[CH:15][CH:16]=1)[C:9]1[CH:16]=[CH:15][CH:12]=[CH:11][CH:10]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
4.46 g (48 mmol, 4.85 ml) of borane-pyridine complex are then added dropwise in the course of 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
in the course of 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the resulting solid is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
the solution is washed with water and sodium hydrogen carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NCC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |